molecular formula C9H12O4 B2793697 Methyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate CAS No. 1500986-68-4

Methyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate

Cat. No. B2793697
CAS RN: 1500986-68-4
M. Wt: 184.191
InChI Key: NNYHKALTUMPPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 1-methylcyclopropyl ketone” is a related compound that is used as a pharmaceutical intermediate and an intermediate in organic synthesis . Another related compound, “1-Methylcyclopropene”, is a cyclopropene derivative used as a synthetic plant growth regulator. It is structurally related to the natural plant hormone ethylene and it is used commercially to slow down the ripening of fruit and to help maintain the freshness of cut flowers .


Synthesis Analysis

The synthesis of 1-Methylcyclopropene involves the reaction of methallyl chloride and phenyllithium, which functions as a base . The phenyllithium should be free of lithium halides .


Chemical Reactions Analysis

The chemical reactions involving cyclopropene derivatives can be quite complex and depend on the specific conditions and reagents used. For example, 1-Methylcyclopropene is synthesized by the reaction of methallyl chloride and phenyllithium .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, 1-Methylcyclopropene has a molar mass of 54.092 g/mol and a boiling point of approximately 12 °C .

Mechanism of Action

The exact mechanism of action of Methyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate is not fully understood. However, it is believed to act by modulating the activity of ion channels in the brain, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anticonvulsant effects in animal models of epilepsy. It has also been found to reduce inflammation and pain in preclinical studies. Furthermore, this compound has been shown to have a favorable safety profile, with no significant toxic effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of Methyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate is its potential as a lead compound for the development of new drugs. However, its limited availability and high cost may pose challenges for researchers. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on Methyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate. These include:
1. Investigating its potential as a treatment for epilepsy and other neurological disorders.
2. Exploring its anti-inflammatory and analgesic properties for the development of new pain medications.
3. Conducting further studies on its mechanism of action to better understand its pharmacological effects.
4. Developing new synthetic methods for the production of this compound to improve its availability and reduce costs.
Conclusion:
This compound is a promising compound with significant potential for the development of new drugs. Its unique chemical structure and pharmacological properties make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of Methyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate involves the reaction of 1-methylcyclopropylmagnesium bromide with ethyl 4-oxobutanoate followed by methylation of the resulting carboxylic acid with methyl iodide. The final product is obtained through hydrolysis of the ester group using sodium hydroxide.

Scientific Research Applications

Methyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate has been identified as a potential lead compound for the development of new drugs due to its unique chemical structure and pharmacological properties. It has been found to exhibit anticonvulsant, anti-inflammatory, and analgesic activities in preclinical studies.

properties

IUPAC Name

methyl 4-(1-methylcyclopropyl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-9(3-4-9)7(11)5-6(10)8(12)13-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYHKALTUMPPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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